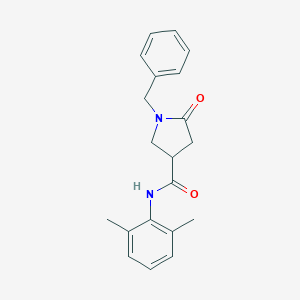![molecular formula C29H22ClNO5 B271275 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the early 1990s and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the activity of JAK2 and STAT3 by binding to their catalytic domains and preventing their phosphorylation. This, in turn, leads to the inhibition of downstream signaling pathways that promote cell growth and survival. 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, and it also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It is also relatively stable and can be stored for long periods of time. However, 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. It is also important to note that 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has not been tested in clinical trials and its potential therapeutic applications in humans are still being investigated.
未来方向
There are several future directions for the study of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. This could involve testing its efficacy in preclinical models and developing more potent and selective derivatives. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on non-cancer cells. Finally, it will be important to conduct clinical trials to determine the safety and efficacy of 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one in humans.
合成方法
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-naphthaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with 5-chloro-2-hydroxybenzaldehyde to form a chalcone derivative. The final step involves the reaction of the chalcone derivative with hydrazine hydrate to form 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several protein tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These proteins are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation has been implicated in the development and progression of several types of cancer.
属性
产品名称 |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C29H22ClNO5 |
分子量 |
499.9 g/mol |
IUPAC 名称 |
5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C29H22ClNO5/c30-21-9-10-24-23(15-21)29(34,16-25(32)19-8-11-26-27(14-19)36-13-12-35-26)28(33)31(24)17-20-6-3-5-18-4-1-2-7-22(18)20/h1-11,14-15,34H,12-13,16-17H2 |
InChI 键 |
SOGSEKLUNHLDRU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=CC6=CC=CC=C65)O |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=CC6=CC=CC=C65)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








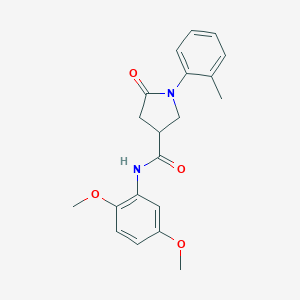
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
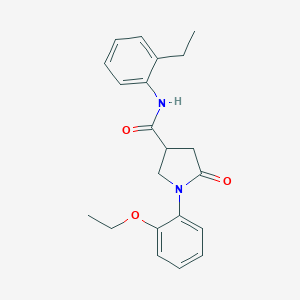

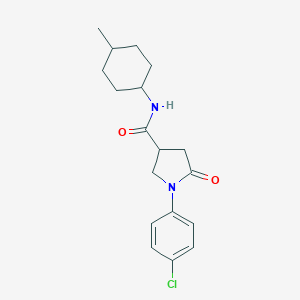
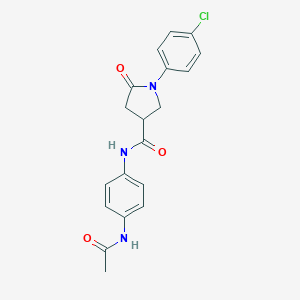

![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
